molecular formula C11H10N2O4S3 B11192915 2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-5-sulfonamide

2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-5-sulfonamide

Cat. No.: B11192915
M. Wt: 330.4 g/mol
InChI Key: OHZBKXFAKXNMLL-UHFFFAOYSA-N
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Description

2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its diverse biological activities, and a sulfonamide group, which is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-5-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfonamide Group: This step involves the reaction of the benzothiazole derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Tetrahydrothiophene Moiety: This can be done through a nucleophilic substitution reaction, where the benzothiazole-sulfonamide intermediate reacts with a suitable tetrahydrothiophene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiophene and sulfonamide groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzothiazole core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of this compound can vary depending on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to interfere with bacterial folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2,3-dihydro-1,3-benzothiazole-5-sulfonamide: Lacks the tetrahydrothiophene moiety.

    N-(2-oxotetrahydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-5-sulfonamide: Lacks the oxo group on the benzothiazole ring.

Uniqueness

The presence of both the tetrahydrothiophene and sulfonamide groups in 2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-5-sulfonamide makes it unique, potentially offering a combination of biological activities not found in simpler analogs.

Properties

Molecular Formula

C11H10N2O4S3

Molecular Weight

330.4 g/mol

IUPAC Name

2-oxo-N-(2-oxothiolan-3-yl)-3H-1,3-benzothiazole-5-sulfonamide

InChI

InChI=1S/C11H10N2O4S3/c14-10-7(3-4-18-10)13-20(16,17)6-1-2-9-8(5-6)12-11(15)19-9/h1-2,5,7,13H,3-4H2,(H,12,15)

InChI Key

OHZBKXFAKXNMLL-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)C1NS(=O)(=O)C2=CC3=C(C=C2)SC(=O)N3

Origin of Product

United States

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